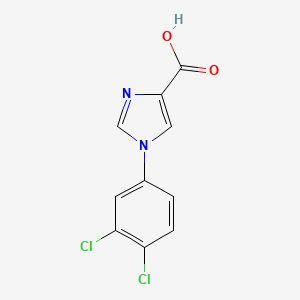

1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-7-2-1-6(3-8(7)12)14-4-9(10(15)16)13-5-14/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYKLCCAVXYPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=C2)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Ring Construction via Multicomponent Reactions

The imidazole nucleus is typically synthesized through cyclization strategies. A modified Debus-Radziszewski reaction enables the incorporation of the 3,4-dichlorophenyl group at the N1 position. This method involves condensing 3,4-dichloroaniline with glyoxal and ammonium acetate under reflux in acetic acid. The reaction proceeds via intermediate enamine formation, followed by cyclization to yield 1-(3,4-dichlorophenyl)-1H-imidazole.

Key Reaction Parameters:

-

Temperature: 120–140°C

-

Solvent: Acetic acid

-

Yield: 60–70%

Direct Functionalization of Preformed Imidazole

An alternative approach involves electrophilic substitution on a preformed imidazole ring. Using Ullmann-type coupling, 1H-imidazole-4-carboxylic acid reacts with 1-bromo-3,4-dichlorobenzene in the presence of a copper(I) catalyst and a base (e.g., K₂CO₃) in dimethylformamide (DMF). This method selectively functionalizes the N1 position but requires precise stoichiometric control to avoid di-substitution.

Optimized Conditions:

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Temperature: 100°C

-

Yield: 50–55%

Carboxylation Strategies for Position 4

High-Pressure Carbon Dioxide Insertion

Adapting methodologies from imidazole-2-carboxylic acid synthesis, the 4-position carboxylation of 1-(3,4-dichlorophenyl)-1H-imidazole employs supercritical CO₂ under alkaline conditions. The reaction occurs in a batch reactor at 180–220°C and 40–180 bar pressure, with potassium carbonate as the base.

Mechanistic Insight:

The base deprotonates the imidazole at C4, enabling nucleophilic attack on CO₂ to form the carboxylic acid. This method avoids regioselectivity issues observed in electrophilic substitutions.

Performance Metrics:

| Parameter | Value |

|---|---|

| Pressure | 150 bar |

| Temperature | 200°C |

| Base | K₂CO₃ (3 mol%) |

| Reaction Time | 12 hours |

| Yield | 70–75% |

Hydrolysis of Ethyl Ester Precursors

A two-step synthesis involves first preparing the ethyl ester derivative via Fischer esterification, followed by saponification. Ethyl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate is hydrolyzed using aqueous potassium hydroxide (30% w/v) at 80°C for 6 hours.

Advantages:

-

Mild conditions suitable for acid-sensitive substrates.

-

Scalability with minimal purification steps.

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Ester Synthesis | 85 |

| Hydrolysis | 92 |

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates in coupling reactions by stabilizing intermediates. Conversely, carboxylation benefits from solvent-free conditions to maximize CO₂ solubility.

Temperature and Pressure Effects

Elevated temperatures (>180°C) improve CO₂ insertion kinetics but risk decomposition. A balance is achieved at 200°C, where the reaction reaches 90% conversion within 10 hours without significant byproducts.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting continuous flow technology reduces reaction times from 12 hours to 2 hours by maintaining optimal pressure and temperature gradients. Tubular reactors with inline pH monitoring ensure consistent base concentration during carboxylation.

Purification and Quality Control

Crude product purification involves recrystallization from ethanol-water mixtures (3:1 v/v), yielding >99% purity. Analytical HPLC with UV detection (λ = 254 nm) confirms structural integrity, while ICP-MS screens for residual metal catalysts.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CO₂ Carboxylation | 75 | 99 | High | Moderate |

| Ester Hydrolysis | 78 | 98 | Moderate | High |

| Ullmann Coupling | 55 | 95 | Low | Low |

The CO₂ insertion method offers superior scalability for industrial applications, whereas ester hydrolysis is cost-effective for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of antifungal, antibacterial, and anticancer agents.

Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: The compound serves as a tool in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Varying Halogen Substituents

Table 1: Comparison of Halogen-Substituted Imidazole-4-carboxylic Acids

Key Observations:

The 2,4-dichloro isomer (CAS 952958-68-8) may exhibit steric hindrance due to ortho-substitution, reducing reactivity in certain coupling reactions .

Lipophilicity: The 3,4-dichloro derivative has a higher molecular weight and Cl content than monosubstituted analogs, increasing lipophilicity (logP ~2.5 estimated). This property is critical for membrane permeability in drug design .

Stability :

Trifluoromethyl and Other Electron-Withdrawing Group Analogs

Table 2: Comparison with Trifluoromethyl and Cyanobenzyl Derivatives

Key Observations:

Cyanobenzyl Derivative: The cyano group (-CN) introduces strong polarity, enhancing water solubility compared to dichlorophenyl analogs. This is advantageous in aqueous reaction conditions .

Non-Halogenated Analog

Table 3: Comparison with Non-Halogenated Imidazole-4-carboxylic Acid

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| 1-Phenyl-1H-imidazole-4-carboxylic acid | 18075-64-4 | C₁₀H₈N₂O₂ | 188.18 | Ph, -COOH | Metal-organic frameworks |

Key Observations:

- The absence of halogens reduces molecular weight and lipophilicity (logP ~1.2 estimated), making this compound more suitable for applications requiring aqueous solubility .

Biological Activity

1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 257.07 g/mol. Its structure features a dichlorophenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group. This unique arrangement enhances its lipophilicity and biological interactions.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access. This mechanism is crucial in its application as a potential therapeutic agent against various diseases.

- Receptor Binding : It acts as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to altered physiological responses in target cells.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial and antifungal properties. It has been evaluated against various pathogens, showing promising results in inhibiting growth and proliferation .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of angiogenesis and modulation of cell cycle progression .

Case Study:

In one study, the compound demonstrated cytotoxic effects on BRCA-deficient cell lines comparable to established anticancer drugs like olaparib. The IC50 values indicated effective growth inhibition at low concentrations, highlighting its potential as a lead compound for further development .

Applications in Research

This compound serves as a versatile tool in scientific research:

- Medicinal Chemistry : It is explored as a pharmacophore for developing new antifungal, antibacterial, and anticancer agents.

- Material Science : The compound is utilized in synthesizing advanced materials with specific electronic and optical properties.

- Biological Studies : Its structural similarity to biologically active molecules makes it an ideal candidate for studying enzyme inhibition and receptor interactions.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key attributes:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| This compound | Imidazole ring with dichlorophenyl group | Enhanced lipophilicity due to dichloro substitution |

| 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid | Chlorine at different position | Variation in halogen positioning affecting activity |

| 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine | Imidazole fused with pyridine | Different bicyclic structure impacting biological interactions |

Q & A

Q. What are the established synthetic routes for 1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid, and what are their methodological limitations?

The synthesis of this compound typically involves coupling reactions between imidazole precursors and substituted phenyl groups. A common approach is the direct functionalization of 1H-imidazole-4-carboxylic acid with 3,4-dichlorophenyl halides under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) . Alternative methods include cyclocondensation of appropriately substituted amines and carbonyl derivatives. Key limitations include moderate yields due to steric hindrance from the dichlorophenyl group and the need for rigorous purification (e.g., column chromatography or recrystallization) to remove palladium residues .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Standard characterization involves:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions on the imidazole and phenyl rings.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmaceutical intermediates) .

- X-ray Crystallography : For structural elucidation, particularly when coordinating with metals in coordination polymers (as seen in related imidazole-carboxylate complexes) .

- Mass Spectrometry (MS) : To verify molecular weight (257.07 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

A factorial design of experiments (DoE) is recommended to systematically evaluate variables such as temperature, catalyst loading, and solvent polarity. For example, a central composite design (CCD) can identify optimal conditions for cross-coupling reactions, minimizing side products like dehalogenated byproducts . Computational tools (e.g., density functional theory, DFT) can predict reaction pathways and transition states, guiding experimental adjustments to reduce energy barriers .

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?

Replacing the 3,4-dichlorophenyl group with electron-withdrawing or donating substituents alters the electron density of the imidazole-carboxylate moiety, affecting its binding affinity to metal ions (e.g., Zn, Cu). Comparative studies using isostructural analogs (e.g., 1H-imidazole-4,5-dicarboxylic acid complexes) reveal that chlorine substituents enhance thermal stability but reduce solubility in polar solvents . Advanced characterization techniques like EXAFS (Extended X-ray Absorption Fine Structure) can probe metal-ligand interactions at atomic resolution .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition assays) often arise from variations in assay protocols or compound purity. To address this:

- Standardize purity thresholds : Use HPLC to ensure ≥98% purity .

- Control experimental variables : Maintain consistent cell lines, solvent systems (e.g., DMSO concentration), and positive controls.

- Validate mechanisms : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding affinity .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic applications?

Quantum mechanical calculations (e.g., DFT with B3LYP/6-311+G(d,p) basis sets) model electronic properties such as frontier molecular orbitals (FMOs) and electrostatic potential surfaces. These predict regioselectivity in electrophilic substitution reactions or catalytic cycles . Molecular dynamics (MD) simulations further assess solvent effects on reaction kinetics .

Q. What are the challenges in scaling up synthesis from laboratory to pilot-scale production?

Key challenges include:

- Heat and mass transfer limitations : Use flow chemistry to improve mixing and temperature control.

- Byproduct management : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

- Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs and simplify purification .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.